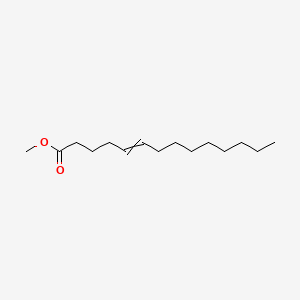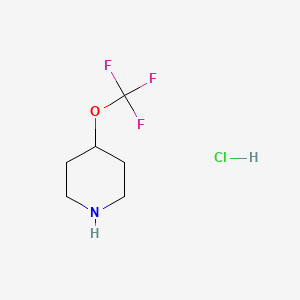
4-(トリフルオロメトキシ)ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO It is a piperidine derivative where a trifluoromethoxy group is attached to the piperidine ring
科学的研究の応用
4-(Trifluoromethoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
The primary targets of 4-(Trifluoromethoxy)piperidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a specific manner that leads to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)piperidine hydrochloride. Specific details about how these factors influence this compound are currently unknown .
生化学分析
Biochemical Properties
4-(Trifluoromethoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or inducing conformational changes in proteins .
Cellular Effects
The effects of 4-(Trifluoromethoxy)piperidine hydrochloride on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades. Additionally, 4-(Trifluoromethoxy)piperidine hydrochloride can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethoxy)piperidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-(Trifluoromethoxy)piperidine hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethoxy)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-(Trifluoromethoxy)piperidine hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethoxy)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity, organ damage, or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity ensues .
Metabolic Pathways
4-(Trifluoromethoxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the concentration of metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological processes .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethoxy)piperidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of 4-(Trifluoromethoxy)piperidine hydrochloride is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethoxy)piperidine hydrochloride plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of 4-(Trifluoromethoxy)piperidine hydrochloride is essential for comprehending its molecular mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)piperidine hydrochloride typically involves the introduction of a trifluoromethoxy group into the piperidine ring. One common method includes the reaction of piperidine with trifluoromethoxy-containing reagents under controlled conditions. For instance, the trifluoromethylation process can be achieved using trifluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 4-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
類似化合物との比較
- 4-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
Comparison: 4-(Trifluoromethoxy)piperidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-(trifluoromethoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVEHCUCSYYKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612172-50-5 |
Source


|
| Record name | 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

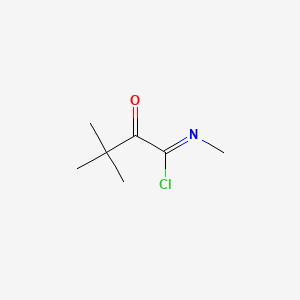
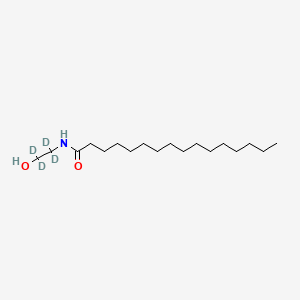
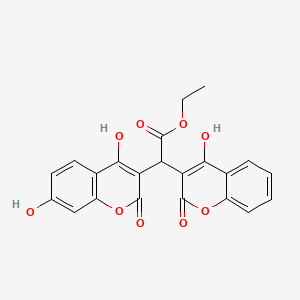

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
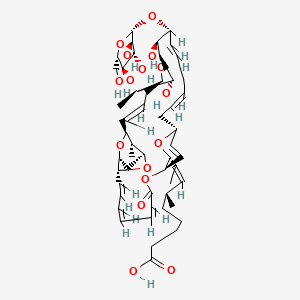
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
